Cas no 2229256-96-4 (1,1,3,3-tetrafluorobutan-2-one)
1,1,3,3-tetrafluorobutan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,1,3,3-tetrafluorobutan-2-one
- 2229256-96-4
- EN300-1943568
-
- Inchi: 1S/C4H4F4O/c1-4(7,8)2(9)3(5)6/h3H,1H3
- InChI Key: PVUJKMNGRIWYIB-UHFFFAOYSA-N
- SMILES: FC(C)(C(C(F)F)=O)F
Computed Properties
- Exact Mass: 144.01982740g/mol
- Monoisotopic Mass: 144.01982740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 17.1Ų
1,1,3,3-tetrafluorobutan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1943568-0.05g |
1,1,3,3-tetrafluorobutan-2-one |
2229256-96-4 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1943568-0.1g |
1,1,3,3-tetrafluorobutan-2-one |
2229256-96-4 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1943568-0.25g |
1,1,3,3-tetrafluorobutan-2-one |
2229256-96-4 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1943568-0.5g |
1,1,3,3-tetrafluorobutan-2-one |
2229256-96-4 | 0.5g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1943568-1.0g |
1,1,3,3-tetrafluorobutan-2-one |
2229256-96-4 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1943568-2.5g |
1,1,3,3-tetrafluorobutan-2-one |
2229256-96-4 | 2.5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1943568-5.0g |
1,1,3,3-tetrafluorobutan-2-one |
2229256-96-4 | 5g |
$4349.0 | 2023-06-03 | ||
| Enamine | EN300-1943568-10.0g |
1,1,3,3-tetrafluorobutan-2-one |
2229256-96-4 | 10g |
$6450.0 | 2023-06-03 | ||
| Enamine | EN300-1943568-1g |
1,1,3,3-tetrafluorobutan-2-one |
2229256-96-4 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1943568-5g |
1,1,3,3-tetrafluorobutan-2-one |
2229256-96-4 | 5g |
$4349.0 | 2023-09-17 |
1,1,3,3-tetrafluorobutan-2-one Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 1,1,3,3-tetrafluorobutan-2-one
Comprehensive Overview of 1,1,3,3-Tetrafluorobutan-2-one (CAS No. 2229256-96-4): Properties, Applications, and Industry Trends
1,1,3,3-Tetrafluorobutan-2-one (CAS No. 2229256-96-4) is a fluorinated organic compound gaining attention in advanced chemical research and industrial applications. Its unique molecular structure, characterized by four fluorine atoms, imparts exceptional stability and reactivity, making it valuable for specialized syntheses. The compound's tetrafluorinated butanone backbone distinguishes it from conventional ketones, offering enhanced thermal resistance and solubility in non-polar solvents. Researchers are increasingly exploring its role in fluorine chemistry, particularly for designing high-performance materials and fine chemicals.
In recent years, the demand for fluorinated building blocks like 1,1,3,3-tetrafluorobutan-2-one has surged due to their utility in pharmaceuticals and agrochemicals. The compound's CAS number 2229256-96-4 is frequently searched in patent databases, reflecting its potential in drug intermediate synthesis. A 2023 study highlighted its efficacy in forming carbon-fluorine bonds—a critical step in developing metabolically stable compounds. This aligns with the industry's shift toward sustainable fluorination methods, a trending topic in green chemistry forums.
The physicochemical properties of 1,1,3,3-tetrafluorobutan-2-one include a boiling point range of 85–90°C and a density of 1.42 g/cm³, parameters crucial for process optimization. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity, a frequent query among quality control professionals. Notably, its low global warming potential (GWP) compared to traditional fluorocarbons has sparked interest in environmentally friendly refrigerants, addressing current regulatory pressures.
From an industrial perspective, CAS 2229256-96-4 is leveraged in electronic applications, including dielectric fluids for high-voltage equipment. Its dielectric strength and thermal conductivity outperform conventional oils, as noted in recent IEEE publications. Additionally, the compound's compatibility with lithium-ion battery electrolytes is under investigation, tapping into the booming energy storage market. These applications position 1,1,3,3-tetrafluorobutan-2-one as a versatile candidate for next-generation technologies.
Ongoing research explores the compound's role in catalysis, particularly in asymmetric synthesis. A 2024 Journal of Organic Chemistry report demonstrated its use as a ligand precursor for transition-metal catalysts, achieving >90% enantioselectivity. Such breakthroughs resonate with the pharmaceutical industry's need for chiral intermediates, a frequently searched term in academic databases. Furthermore, computational studies predict its potential in CO2 capture due to fluorine's affinity for quadrupolar molecules—an area aligned with carbon neutrality goals.
Supply chain dynamics for 1,1,3,3-tetrafluorobutan-2-one reflect broader trends in specialty chemicals. Manufacturers emphasize batch-to-batch consistency, a key concern for buyers, through rigorous HPLC analysis. Regulatory compliance with REACH and FDA guidelines is another critical discussion point, especially for exporters targeting European and North American markets. The compound's pricing trends, often indexed to fluorine feedstock availability, are monitored via platforms like ICIS and ChemAnalyst.
Future prospects for CAS 2229256-96-4 include emerging applications in flexible electronics and quantum dot synthesis. Its ability to modify surface energy in thin-film coatings is being tested for foldable displays—a hot topic in materials science. As industries prioritize multifunctional additives, this tetrafluorinated ketone's versatility ensures its relevance in innovation pipelines. Collaborative R&D efforts between academia and corporations are expected to unlock further functionalities, solidifying its position in the high-value chemicals sector.
2229256-96-4 (1,1,3,3-tetrafluorobutan-2-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)